Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound that features a naphthyl group and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 2-naphthol with phthalic anhydride under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of 2-naphthol reacts with the anhydride to form the ester linkage .
Industrial Production Methods
it is likely that similar esterification processes are scaled up using appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
DNA Intercalation: The planar structure of the naphthyl group allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a naphthyl group.
Dithiobisphthalimide: Contains a dithio linkage instead of the ester linkage found in Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate.
Uniqueness
This compound is unique due to its combination of a naphthyl group and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H15NO4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H15NO4/c27-23-19-9-3-4-10-20(19)24(28)26(23)22-12-6-5-11-21(22)25(29)30-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H |
InChI Key |
ZVGFBKXBDFBLGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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